molecular formula C25H25ClFNO5 B10898037 Methyl 4-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10898037
M. Wt: 473.9 g/mol
InChI Key: KBUCIHOQIHPDNQ-UHFFFAOYSA-N
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Description

METHYL 4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common approach includes the reaction of 2-chloro-4-fluorophenol with a suitable furan derivative under controlled conditions to form the intermediate. This intermediate is then subjected to further reactions involving methylation and cyclization to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and various oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

METHYL 4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-2-METHYLENE-5-OXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINECARBOXYLATE
  • METHYL 4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

Uniqueness

METHYL 4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific structural features, such as the presence of a furan ring and the combination of chloro and fluoro substituents.

Properties

Molecular Formula

C25H25ClFNO5

Molecular Weight

473.9 g/mol

IUPAC Name

methyl 4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H25ClFNO5/c1-13-21(24(30)31-4)23(22-17(28-13)10-25(2,3)11-18(22)29)20-8-6-15(33-20)12-32-19-7-5-14(27)9-16(19)26/h5-9,23,28H,10-12H2,1-4H3

InChI Key

KBUCIHOQIHPDNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(O3)COC4=C(C=C(C=C4)F)Cl)C(=O)OC

Origin of Product

United States

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